Epicarin

Descripción

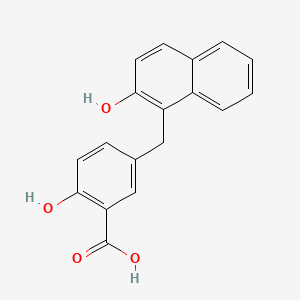

Structure

3D Structure

Propiedades

Número CAS |

60539-09-5 |

|---|---|

Fórmula molecular |

C18H14O4 |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

2-hydroxy-5-[(2-hydroxynaphthalen-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C18H14O4/c19-16-8-6-12-3-1-2-4-13(12)14(16)9-11-5-7-17(20)15(10-11)18(21)22/h1-8,10,19-20H,9H2,(H,21,22) |

Clave InChI |

IYWAYEODJCJIPF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC3=CC(=C(C=C3)O)C(=O)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2CC3=CC(=C(C=C3)O)C(=O)O)O |

Otros números CAS |

60539-09-5 |

Sinónimos |

5-(methyl-(2-hydroxynaphthyl))salicylic acid epicarin epicarine |

Origen del producto |

United States |

Theoretical Frameworks and Advanced Computational Chemistry in Epicarin Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Epicarin Analogues

Cheminformatics and QSAR modeling form a powerful combination in modern drug discovery, enabling researchers to leverage machine learning for predictive molecular design and analysis. nih.gov QSAR specifically aims to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for new chemical entities. gardp.orgnih.gov This involves transforming compound structures into numerical representations using molecular descriptors, such as 2D fingerprints and topological indices, which are crucial for unveiling underlying molecular properties. nih.govmdpi.com

The process of building QSAR models typically follows a standardized procedure involving several steps, including descriptor generation, feature selection, model validation, and performance evaluation. nih.govtoxicology.org Various machine learning algorithms, including regression analysis and support vector machines, are employed to predict and understand the relationships between molecular structures and biological activities. nih.govtoxicology.orgnih.gov

Development of Predictive Models for Chemical Behavior

Predictive models in chemistry aim to anticipate various properties, including reactivity, spectroscopic information, stability, and biological activity. nih.govrsc.org In drug discovery, predicting biological activity, as well as properties like bioavailability and pharmacokinetic profiles, is of significant interest. nih.gov The accuracy of these models is influenced by the size and complexity of the system being studied. nih.gov

Predictive models are developed based on computational models and algorithms trained on datasets of known compounds. nih.gov Cheminformatics utilizes machine learning techniques to build these models efficiently and compute molecular properties and biological activities for unknown compounds. nih.gov For this compound analogues, predictive models can be developed to forecast their chemical behavior and potential interactions based on their structural characteristics. This involves generating molecular descriptors from chemical structures and statistically mapping these descriptors to a specific endpoint or property. toxicology.org Model validation is a critical step to ensure the reliability and applicability domain of the developed models. toxicology.org

Data scarcity can be a challenge in developing predictive models for chemical engineering and design applications. purdue.edu In such cases, strategies like transfer learning and active learning can be employed to create successful chemical machine learning models. purdue.edu Transfer learning leverages information learned from a related task to improve prediction in a data-scarce scenario, while active learning involves iteratively generating and characterizing new molecules in underrepresented property spaces to refine the model. purdue.edu

Ligand-Based and Structure-Based Design Principles

Drug design approaches can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). bigchem.eu

Ligand-Based Drug Design (LBDD) relies on the knowledge of existing ligands that bind to a biological target, without requiring the 3D structure of the target itself. gardp.orgbiosolveit.de By analyzing the chemical structures and activities of known ligands, researchers can predict how similar molecules will interact with the same target. gardp.orgbiosolveit.de LBDD methods include QSAR, pharmacophore modeling, and similarity searching based on 2D or 3D molecular features like shape and electrostatic properties. pharmaphorum.combigchem.eubiosolveit.deeyesopen.com3ds.comoptibrium.com These approaches are used to identify potential drug candidates, optimize lead compounds, and screen virtual libraries. bigchem.eubiosolveit.de3ds.com

Structure-Based Drug Design (SBDD), on the other hand, utilizes the known 3D structure of the biological target, typically a protein, to design or discover small molecules that will bind to it. bigchem.eunih.gov Techniques such as molecular docking and scoring are employed to predict the binding affinity and orientation of potential ligands within the target's binding pocket. bigchem.eu SBDD can also involve pharmacophore mapping based on the target structure and fragment-based design. bigchem.eunih.gov Experimental techniques like X-ray crystallography and cryogenic electron microscopy provide the atomic models of protein targets essential for SBDD. nih.gov

Both LBDD and SBDD principles can be applied in the research of this compound analogues to design and optimize compounds with desired properties or activities. LBDD could involve analyzing the structural features of known this compound analogues with varying activities to develop QSAR models or pharmacophores that guide the design of new analogues. SBDD would require the 3D structure of a biological target that this compound or its analogues are known or hypothesized to interact with, allowing for the computational design of analogues that fit and bind effectively to the target site.

Advanced Synthetic Methodologies and Chemical Transformations of Epicarin

Strategic Approaches to Epicarin Total Synthesis

Total synthesis involves the complete chemical synthesis of a complex molecule from simpler, readily available precursors. For this compound, strategic planning is crucial to efficiently construct its unique molecular architecture, which includes a salicylic (B10762653) acid moiety linked by a methylene (B1212753) bridge to a β-naphthol unit.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful technique used in organic synthesis planning. wikipedia.orgdeanfrancispress.comnumberanalytics.com It involves working backward from the target molecule to simpler starting materials by mentally breaking chemical bonds using known reactions in reverse (transforms). wikipedia.orgpharmacy180.com Key disconnections in the retrosynthetic analysis of this compound would likely focus on the methylene bridge connecting the salicylic acid and β-naphthol components.

A primary disconnection could involve cleaving the C-C bond between the methylene group and the salicylic acid ring or the C-C bond between the methylene group and the β-naphthol ring. These disconnections would lead to potential synthons, which are idealized molecular fragments representing reactive intermediates. wikipedia.orgnumberanalytics.com For instance, disconnecting the methylene-salicylic acid bond suggests a synthetic step involving the coupling of a salicylic acid synthon with a β-naphthol-containing synthon that includes the methylene carbon.

Another strategic disconnection might involve considering the formation of the methylene bridge itself. This could potentially arise from a reaction between a reactive species derived from β-naphthol and a functionalized salicylic acid derivative, or vice versa. The choice of disconnection is guided by the availability of suitable starting materials and known reliable chemical transformations that can form the desired bonds chemo- and regioselectively in the forward synthetic direction. pharmacy180.com

Development of Novel Synthetic Routes to the this compound Core Structure

The development of synthetic routes to the this compound core structure focuses on efficient and selective formation of the key linkages. Given the structure of this compound as a condensation product of cresotinic acid (a substituted salicylic acid) and β-naphthol, synthetic routes would likely involve coupling reactions between these two molecular fragments or their derivatives. lodz.pl

One possible synthetic approach could involve a Mannich-type reaction or a related electrophilic aromatic substitution where a reactive intermediate derived from formaldehyde (B43269) or a related one-carbon source forms the methylene bridge between the activated aromatic rings of salicylic acid and β-naphthol. The presence of activating groups (hydroxyl and carboxylic acid) on the aromatic rings would influence the regioselectivity of such reactions.

Alternatively, routes might explore the use of pre-formed methylene-bridged linkers or stepwise construction of the bridge. The optimization of these routes would involve selecting appropriate catalysts, reaction conditions, and protecting groups to ensure high yields and purity of the this compound core structure while minimizing unwanted side reactions.

Chemo- and Regioselective Functionalization of this compound

Chemo- and regioselective functionalization of this compound involves introducing specific chemical groups at defined positions on the molecule. This is essential for modifying its properties or preparing derivatives for further study or application.

Targeted Derivatization Strategies

Targeted derivatization strategies for this compound would exploit the presence of its functional groups: the phenolic hydroxyl groups, the carboxylic acid group, and the aromatic rings. nih.gov Derivatization can be employed for various purposes, including enhancing solubility, improving analytical detection, or altering biological activity. researchgate.netnih.govgcms.cz

Examples of derivatization could include esterification of the carboxylic acid group, etherification or esterification of the phenolic hydroxyl groups, or electrophilic substitution on the aromatic rings. The choice of derivatizing agent and reaction conditions would be critical to achieve selectivity for a particular functional group or a specific position on the aromatic rings. For instance, selective acylation might target the more reactive phenolic hydroxyl group over the carboxylic acid.

Data on specific derivatization yields and conditions for this compound are limited in the provided search results. However, general principles of selective organic transformations would apply.

Mechanistic Studies of this compound Chemical Transformations

Mechanistic studies aim to understand the detailed step-by-step processes by which this compound undergoes chemical transformations. Such studies provide insights into reaction pathways, transition states, and the role of catalysts or reagents. Understanding the mechanism is crucial for optimizing reaction conditions and predicting the outcome of new transformations.

For reactions involving the phenolic hydroxyl groups or the carboxylic acid, mechanisms would likely involve acid-base chemistry, nucleophilic attack, or electrophilic substitution depending on the specific transformation. Transformations on the aromatic rings, such as nitration or halogenation, would typically proceed via electrophilic aromatic substitution mechanisms.

While specific mechanistic studies on this compound transformations are not detailed in the search results, the general principles of organic reaction mechanisms apply to its functional groups and aromatic systems. For example, studies on the mechanism of related condensation reactions or electrophilic aromatic substitutions on similar phenolic or salicylic acid derivatives could provide relevant insights.

Mechanistic Investigations of Epicarin at the Molecular and Subcellular Levels

Elucidation of Molecular Recognition Events Involving Epicarin

Specific studies focused on the molecular recognition events involving this compound, including detailed binding affinities or characterization of interaction sites with model biological macromolecules like proteins or nucleic acids, are not widely reported in the retrieved literature.

Binding Studies with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Comprehensive data from binding studies of this compound with model biological macromolecules were not identified in the search results.

Characterization of this compound's Interaction Kinetics

Detailed characterization of the interaction kinetics of this compound with biological targets, such as association and dissociation rates, was not found in the consulted sources. General principles of chemical kinetics are relevant to understanding molecular interactions scribd.com, but specific data for this compound were not available.

Cellular Pathway Modulation by this compound Analogues

While the concept of cellular pathway modulation by chemical compounds, including effects on enzyme activity and signal transduction, is a significant area of research scribd.comscribd.comarchive.org, specific studies detailing the modulation of such pathways by this compound or its analogues were not prominently featured in the search results. The term "analogues" implies structural variations of this compound, but specific research on the biological activities and mechanisms of such analogues was not readily accessible.

Investigation of this compound's Influence on Enzyme Activities

Specific investigations into how this compound influences the activity of particular enzymes were not found in the search results. While enzyme activity modulation is a common mechanism for many bioactive compounds scribd.com, data specific to this compound were not available.

Analysis of this compound's Impact on Signal Transduction Pathways (without clinical implications)

Detailed analysis of this compound's impact on specific signal transduction pathways at a mechanistic level was not identified. Research into signal transduction is crucial for understanding cellular responses scribd.com, but specific findings related to this compound were not available.

High-Throughput Screening Methodologies for this compound-Biomolecule Interactions

Information regarding the application of high-throughput screening methodologies specifically for identifying and characterizing this compound's interactions with a wide range of biomolecules was not found in the conducted searches. High-throughput screening is a common approach in modern drug discovery and chemical biology to rapidly assess interactions researchgate.net, but its use with this compound was not reported in the retrieved literature.

Development of Assay Systems for Mechanistic Probing

The available information mentions the use of the dilution method for assessing this compound's in vitro antifungal activity. nih.gov This is a standard method for determining the susceptibility of microorganisms to antimicrobial agents by finding the lowest concentration that inhibits visible growth (MIC). researchgate.net However, this assay primarily measures the outcome of the biological interaction (inhibition of growth) rather than directly probing the underlying molecular or subcellular mechanisms involved. The search results did not yield information on the development or application of specific assay systems designed to elucidate this compound's precise molecular targets, its effects on subcellular organelles, or the biochemical pathways it influences. General mechanistic study techniques and assay types exist inspiralis.comnih.gov, but their specific application to this compound was not detailed.

Advanced Spectroscopic and Analytical Characterization of Epicarin

High-Resolution Mass Spectrometry for Epicarin and Its Metabolites

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of organic molecules like this compound, offering exceptional mass accuracy and resolution. thermofisher.com This capability allows for the precise determination of elemental compositions and facilitates the differentiation of compounds with very similar masses. nih.govspectralworks.com

The analysis of this compound by HRMS begins with the determination of its accurate mass. Using techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), the exact mass of the protonated molecule [M+H]⁺ is measured. core.ac.ukmdpi.com This experimental value is then compared against the theoretical mass calculated from its molecular formula (C₁₇H₁₂O₃) to confirm its elemental composition with a high degree of confidence, typically within a few parts per million (ppm). nih.gov

Upon confirmation of the parent ion, fragmentation pathway analysis is conducted. This process involves inducing the parent ion to break apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to primarily occur at the ester linkage, which is the most labile bond. Key fragmentation pathways include the cleavage of the C-O bond, leading to the formation of distinct cationic fragments corresponding to the naphthol and salicylic (B10762653) acid moieties.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Formula | Proposed Structure |

|---|---|---|---|

| 277.0859 [M+H]⁺ | 145.0284 | C₇H₅O₃⁺ | Salicyloyl cation |

| 277.0859 [M+H]⁺ | 121.0284 | C₇H₅O₂⁺ | Benzoyl cation (from loss of CO₂) |

Note: The m/z values are theoretical and represent plausible fragmentation products for analytical characterization.

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing the fragmentation patterns of selected precursor ions. ijcap.innih.gov In a typical MS/MS experiment, the parent ion of this compound (e.g., m/z 277.0859) is isolated in the first stage of the mass spectrometer. youtube.com This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to fragment. mdpi.com

The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. nih.gov This spectrum provides definitive evidence for the proposed structure. For instance, observing a product ion at m/z 145.0284 would strongly support the presence of the salicyloyl moiety, while a signal at m/z 144.0575 would confirm the naphthoxy portion of the molecule. This method is also crucial for identifying metabolites, where modifications to the parent structure would result in predictable mass shifts in the precursor and fragment ions. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules in solution. libretexts.orgnih.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C. researchgate.net

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex structures like this compound require two-dimensional (2D) NMR experiments for unambiguous assignment. wikipedia.orgembl-hamburg.de

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would reveal correlations between adjacent protons on the salicylic acid ring and within the naphthalene (B1677914) ring system, allowing for the assignment of protons within these individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. princeton.eduyoutube.com This is essential for assigning the carbon signals based on the already-assigned proton signals. Each C-H bond in this compound would produce a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds, between protons and carbons. youtube.com This technique is critical for piecing together the molecular puzzle. For this compound, HMBC correlations would be observed from the protons on the salicylic ring to the ester carbonyl carbon, and from the naphthalene protons to the same carbonyl carbon, unequivocally establishing the ester linkage between the two aromatic systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is valuable for confirming the three-dimensional structure and stereochemistry of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | 165.0 | - | H on Salicylate Ring, H on Naphthyl Ring |

| C (Salicylate) | 118-160 | 6.9-8.0 | C=O, other Salicylate C/H |

Note: Chemical shifts are estimated based on typical values for similar functional groups and aromatic systems.

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can be employed. huji.ac.ilutoronto.ca Techniques such as selective 1D NOE or 1D TOCSY can be used to irradiate a specific proton resonance and observe which other protons are spatially close or part of the same spin system, respectively. Furthermore, modified HMBC pulse sequences can be optimized to enhance correlations over specific coupling constant ranges, which is useful for identifying long-range connectivities that might be weak in a standard HMBC spectrum. nih.gov The use of these sophisticated experiments ensures a robust and complete structural assignment. nih.govyoutube.com

Infrared (IR) and Raman Spectroscopic Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mdpi.comkhanacademy.org IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of laser light. nih.govnih.gov

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. nih.gov Other characteristic bands would include C-O stretching vibrations for the ester linkage and the hydroxyl group, as well as absorptions related to the aromatic C=C bonds and C-H bonds. nih.gov

Raman spectroscopy would also detect these vibrations but with different relative intensities. rsc.orgrsc.org Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it a useful tool for characterizing the naphthalene and salicylate ring systems. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Salicylate) | Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Ester C=O | Stretch | 1720-1740 (Strong) | Moderate |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrations of its chemical bonds. The spectra are characterized by distinct bands corresponding to the functional groups present and the naphthalene backbone.

The key functional groups of this compound are the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the aromatic naphthalene ring. The vibrational modes associated with these groups can be assigned to specific bands in the FTIR and Raman spectra.

Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹, with its position and broadness being sensitive to hydrogen bonding.

Carboxylic Acid (-COOH) Group: This group gives rise to several characteristic vibrations. The carbonyl (C=O) stretching mode is one of the most intense bands in the IR spectrum, typically found in the 1680-1710 cm⁻¹ region for aromatic carboxylic acids. The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions.

Aromatic Naphthalene Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals in the fingerprint region (below 1300 cm⁻¹).

A detailed assignment of the principal vibrational modes of this compound, based on data from related naphthoic acid derivatives and spectroscopic databases, is presented below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3500-3300 | ν(O-H) stretch | Hydroxyl & Carboxylic Acid |

| ~3100-3000 | ν(C-H) stretch | Aromatic Ring |

| ~1710-1680 | ν(C=O) stretch | Carboxylic Acid |

| ~1620, 1580, 1510 | ν(C=C) stretch | Aromatic Ring |

| ~1420 | δ(O-H) in-plane bend / ν(C-O) stretch | Carboxylic Acid |

| ~1310 | ν(C-O) stretch / δ(O-H) in-plane bend | Carboxylic Acid |

| ~920 | γ(O-H) out-of-plane bend | Carboxylic Acid Dimer |

| ~880-750 | γ(C-H) out-of-plane bend | Aromatic Ring |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact positions can vary based on the physical state (solid, solution) and intermolecular interactions.

Conformational Insights from Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for studying the conformational properties of molecules, particularly those involving hydrogen bonding. In this compound, the presence of both a hydroxyl and a carboxylic acid group allows for the formation of intra- and intermolecular hydrogen bonds, which significantly influence its conformation and crystalline structure.

In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. This dimerization is evident in the vibrational spectrum:

The O-H stretching band of the carboxylic acid becomes very broad and shifts to a lower frequency (typically centered around 2500-3000 cm⁻¹) compared to the free O-H stretch.

A characteristic broad absorption band for the out-of-plane O-H bend of the dimer appears near 920 cm⁻¹.

The C=O stretching frequency is often slightly lowered compared to the monomeric form due to the hydrogen bonding.

Furthermore, the hydroxyl group at the 3-position can participate in additional hydrogen bonding, potentially leading to different polymorphic forms of the crystal, each with a unique vibrational spectrum. Studies on the polymorphism of 3-hydroxy-2-naphthoic acid reveal different crystal packing arrangements, which result in subtle but measurable shifts in the vibrational bands, particularly in the fingerprint region, reflecting changes in the intermolecular interactions and molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of this compound

Electronic Transitions and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is dominated by its naphthalene ring system, which acts as the primary chromophore. The fusion of two benzene rings results in an extended π-electron system, leading to electronic transitions in the ultraviolet region of the electromagnetic spectrum.

The spectrum typically exhibits multiple absorption bands corresponding to π → π* transitions. For 3-hydroxy-2-naphthoic acid in alcohol, characteristic absorption maxima are observed around 232 nm, 266 nm, and 328 nm. nih.goviss.com The exact position and intensity of these bands are sensitive to the solvent environment. ias.ac.in For instance, in acidic ethanol, absorption maxima are observed at approximately 355 nm. ias.ac.in In basic solutions (e.g., 0.1 M KOH in ethanol), where the phenolic and carboxylic protons are removed, the absorption maximum shifts to around 354 nm. ias.ac.in In a nonpolar solvent like diethyl ether, the absorption maximum is found at 360 nm. ias.ac.in

This compound exhibits interesting fluorescence properties, including a dual emission that is highly dependent on the solvent, concentration, and pH. ias.ac.in This behavior is attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon photoexcitation, a proton can transfer from the phenolic hydroxyl group to the carbonyl oxygen of the adjacent carboxylic acid group, forming an excited-state tautomer.

Normal Fluorescence: A violet emission band (V-band) is observed, for example, at approximately 419-421.5 nm in diethyl ether and acidic ethanol. ias.ac.in This emission originates from the initially excited primary form of the molecule.

ESIPT Fluorescence: A large Stokes-shifted green emission band (G-band) is observed at around 515-526 nm in various solvents. ias.ac.in This emission is from the excited tautomer formed after the intramolecular proton transfer.

This dual fluorescence highlights the complex photophysics of this compound, where the naphthalene moiety acts as the light-absorbing chromophore, and the specific arrangement of the hydroxyl and carboxyl groups facilitates the ESIPT process.

Photophysical Properties and Quantum Yield Determinations

The photophysical properties of this compound are largely defined by the competition between radiative (fluorescence) and non-radiative decay pathways of its excited states. A key parameter that quantifies the efficiency of the fluorescence process is the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.

Detailed studies on the sodium salt of 3-hydroxy-2-naphthoic acid (HNA-Na) have provided quantitative data on its photophysical properties. The free sodium salt in solution exhibits a fluorescence quantum yield (Φf) of 4.86% . acs.orgnih.gov This relatively low value indicates that non-radiative decay processes are significant pathways for the de-excitation of the molecule.

Another important photophysical parameter is the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. For the sodium salt of 3-hydroxy-2-naphthoic acid, the fluorescence lifetime has been measured to be 6.44 ns . acs.orgnih.gov

The photophysical behavior is highly sensitive to the molecular environment. For example, when incorporated into layered rare-earth hydroxide composites, both the quantum yield and the fluorescence lifetime of the 3-hydroxy-2-naphthoate anion can be significantly enhanced. acs.orgnih.gov In these structured environments, the quantum yield was observed to increase to over 23%, with the lifetime extending to over 15 ns. acs.orgnih.gov This enhancement is attributed to the rigid environment which can restrict non-radiative decay pathways.

| Photophysical Parameter | Value (for Sodium 3-hydroxy-2-naphthoate) |

| Fluorescence Quantum Yield (Φf) | 4.86% acs.orgnih.gov |

| Fluorescence Lifetime (τf) | 6.44 ns acs.orgnih.gov |

Chromatographic Separation Techniques for this compound and Related Compounds

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of this compound and its related compounds, such as isomers or impurities from its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method Development and Optimization:

The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired resolution, sensitivity, and analysis time.

Stationary Phase (Column) Selection: The most widely used stationary phase is a C18 (octadecylsilyl) bonded silica column. These columns separate compounds based on their hydrophobicity. This compound, with its nonpolar naphthalene backbone, shows good retention on C18 columns. Other stationary phases, such as C8 or Phenyl columns, can also be used to provide different selectivity.

Mobile Phase Selection and Optimization: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent, most commonly acetonitrile or methanol.

Organic Modifier: The percentage of the organic solvent is a critical parameter. Increasing the acetonitrile concentration decreases the retention time of this compound. A gradient elution, where the percentage of the organic solvent is increased during the run, is often employed to separate compounds with a wider range of polarities.

pH Control: this compound is a carboxylic acid with a pKa of approximately 2.8-3.0. iss.com To ensure good peak shape and reproducible retention times, the pH of the mobile phase should be controlled using a buffer or by adding an acid like phosphoric acid or formic acid. nih.gov Operating at a pH below the pKa (e.g., pH 2.5) ensures that the carboxylic acid is in its neutral, protonated form, which generally leads to better retention and sharper peaks on a reversed-phase column.

Detection: this compound possesses a strong chromophore, making it well-suited for UV-Vis detection. ias.ac.in The detector wavelength should be set at one of the molecule's absorption maxima to ensure high sensitivity. Based on its UV spectrum, suitable wavelengths would be approximately 232 nm or 328 nm . nih.goviss.com A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment.

Other Parameters: Flow rate (typically 1.0 mL/min for a standard 4.6 mm ID column), column temperature, and injection volume are also optimized to achieve the best chromatographic performance.

A typical optimized HPLC method for the analysis of this compound would utilize these principles to ensure accurate and reliable results.

| Parameter | Typical Condition | Purpose |

| Column | C18 (ODS), 5 µm particle size, e.g., 150 x 4.6 mm | Provides hydrophobic interaction for retention. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Controls pH to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Elution Mode | Gradient or Isocratic | Isocratic for simple mixtures; Gradient for complex samples. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm I.D. column. |

| Detection | UV Absorbance at ~232 nm or ~328 nm | High sensitivity detection at an absorption maximum. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like Epichlorohydrin. A particularly effective method is static headspace GC coupled with a flame ionization detector (FID), which has been validated for its sensitivity in quantifying residual ECH. nih.gov The precision of this method relies on the careful optimization of experimental parameters such as the incubation time and temperature of the headspace vial. nih.gov

The identity of Epichlorohydrin in a sample is confirmed by matching its retention time with that of a certified standard. nih.gov In a documented application, a Phenomenex Zebron ZB-WAX GC column was employed with helium serving as the carrier gas. nih.gov A similar setup, utilizing an Rtx-WAX column with helium, has been successfully applied to determine the presence of ECH that has leached from the internal coatings of metal food cans. jenck.com

Table 1: Comparative GC Parameters for Epichlorohydrin Analysis

| Parameter | Headspace GC-FID for Residual ECH nih.gov | GC-FID for ECH in Food Can Coatings jenck.com |

|---|---|---|

| Detection System | Flame Ionization Detection (FID) | Flame Ionization Detection (FID) |

| Analytical Column | Phenomenex Zebron ZB-WAX | Rtx-WAX (30 m x 0.53 mm I.D., df = 1 µm) |

| Carrier Gas | Helium | Helium |

| Temperature Profile | Not specified | 50°C (hold 5 min), then 10°C/min to 100°C |

| Injector Temperature | Not specified | 220°C |

| Injection Technique | Static Headspace | Split Injection (1:10 ratio) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful platform for the detailed analysis of Epichlorohydrin.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level detection of ECH, particularly in aqueous matrices like drinking water, GC-MS is the method of choice. gcms.czgcms.czthermofisher.comshimadzu.com To achieve the low detection limits required by regulatory standards, a preconcentration step such as purge and trap (P&T) or headspace (HS) sampling is often integrated into the workflow. gcms.czgcms.czthermofisher.comshimadzu.com For instance, a headspace trap system allows for the direct quantification of ECH in water, circumventing the need for extensive sample pretreatment. gcms.cz The mass spectrometer is typically operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity, enabling the detection of ECH at concentrations as low as 0.1 µg/L. gcms.czgcms.cz

The mass spectrum of Epichlorohydrin is characterized by a molecular ion peak at an m/z of 92, and key fragment ions at m/z 62, 57, and 49. gcms.cz In quantitative analyses, the ion at m/z 57 is commonly used for measurement, while the ions at m/z 62 and 49 are monitored as qualifiers to ensure accurate identification. gcms.cz The reliability of these GC-MS methods is underscored by their consistent performance and reproducibility over time. gcms.cz

Table 2: Instrumental Parameters for GC-MS Analysis of Epichlorohydrin

| Parameter | PerkinElmer HS-GC/MS gcms.cz | Agilent GC/MS with P&T gcms.cz | Agilent GC/MS with P&T hpst.cz |

|---|---|---|---|

| Instrumentation | PerkinElmer TurboMatrix HS Trap with Clarus 600 GC/MS | Agilent 7890/5975 GC/MS with Teledyne Tekmar Stratum PTC | Agilent 7890B/5977A GC/MS with Lumin PTC |

| Analytical Column | Not specified | Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) | Restek VMS (20 m x 0.18 mm x 1.0 µm) |

| Sample Introduction | Headspace (HS) Trap | Purge and Trap (P&T) | Purge and Trap (P&T) |

| MS Detection Mode | Full Scan and Selected Ion Monitoring (SIM) | Selective Ion Monitoring (SIM) | Selective Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | 57 | 57 | Not specified |

| Qualifier Ions (m/z) | 62, 49 | 49, 62 | Not specified |

| Calibration Range | 0.1 - 50 µg/L | 0.1 - 50 ppb | 0.1 - 50 ppb |

| Linearity (r²) | 0.9993 | Not specified | 0.9998 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While the volatility of Epichlorohydrin makes GC-MS a more conventional choice, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a broad spectrum of chemical compounds. nih.gov Although specific LC-MS applications for Epichlorohydrin were not identified in the reviewed literature, the technique's high sensitivity and specificity make it suitable for analyzing ECH derivatives or related non-volatile compounds. nih.gov As an example of its capabilities, an LC-MS/MS method for the analysis of norepinephrine and epinephrine in plasma employed a Luna Phenyl-Hexyl column with a binary solvent gradient. nih.gov The adaptability of LC-MS is further highlighted by its use in peptide analysis with systems like the BioAccord LC-MS.

Crystallography and Diffraction Studies for this compound Single Crystal and Powder Analysis

X-ray Diffraction for Absolute Configuration and Solid-State Structure

No specific studies detailing the single-crystal X-ray diffraction of Epichlorohydrin were found in the provided research. X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. wikipedia.org For a chiral molecule like Epichlorohydrin, this method would be invaluable for determining precise bond lengths, bond angles, and the absolute stereochemical configuration. Such data is fundamental to understanding the molecule's solid-state packing and intermolecular forces. While the principles of X-ray diffraction are well-understood, specific crystallographic data for Epichlorohydrin is not presently available. wikipedia.org

Derivative Synthesis and Structure Activity Relationship Sar Methodologies for Epicarin Analogues

Design Principles for Epicarin Analogues and Libraries

The design of this compound analogues would typically involve strategies aimed at exploring variations in different parts of the molecule to identify key structural features responsible for its activity and to potentially improve its properties. Two primary approaches guide this design process: rational design and combinatorial chemistry.

Rational Design Based on Computational and Mechanistic Insights

Rational design involves using existing knowledge about the compound's structure, its potential biological targets (if known), and fundamental chemical principles to guide the design of new analogues latrobe.edu.aunih.govfrontiersin.org. This approach often incorporates computational methods to predict how structural modifications might affect properties such as binding affinity, metabolic stability, or physical characteristics like solubility frontiersin.orgnih.gov.

Computational techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into the potential interactions of this compound with biological macromolecules. By analyzing these interactions at a molecular level, chemists can rationally design modifications to enhance favorable interactions or mitigate unfavorable ones. For instance, if this compound is found to interact with a specific binding site, computational modeling could suggest adding or removing functional groups, or altering their positions, to optimize the fit and interactions within that site nih.gov. Mechanistic insights into how this compound exerts its biological effect (even if its historical use was as a topical parasiticide wikimedia.orgreadingroo.msarchive.org) would also inform rational design, suggesting modifications that might modulate the relevant biological pathway.

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry is a powerful strategy for generating large libraries of structurally related compounds rapidly apigenex.comwikipedia.orgimperial.ac.uk. This approach involves synthesizing a diverse set of molecules by reacting a set of starting materials in various combinations wikipedia.org. For this compound, a combinatorial approach could involve synthesizing libraries where different substituents are introduced at various positions of the this compound scaffold wikipedia.orgimperial.ac.uk.

Techniques such as solid-phase synthesis or parallel synthesis allow for the simultaneous creation of hundreds or thousands of unique compounds apigenex.comwikipedia.org. By strategically selecting building blocks with diverse chemical functionalities and structural features, a combinatorial library can effectively explore a wide region of chemical space around the this compound core imperial.ac.uk. This is particularly useful when the specific binding site or mechanism of action is not fully understood, allowing for the empirical discovery of analogues with improved activity or novel properties researchgate.net. The resulting libraries can then be screened using high-throughput methods to identify promising candidates for further investigation imperial.ac.uk.

Synthetic Strategies for Systematically Modified this compound Structures

Synthesizing this compound analogues requires robust and versatile chemical reactions that allow for the precise introduction of modifications at specific positions of the molecule. The choice of synthetic strategy depends on the desired structural change and the functional groups present in the this compound scaffold.

Introduction of Substituents at Specific Positions of the this compound Scaffold

Systematic modification of the this compound structure would involve introducing various substituents at defined positions on its aromatic rings or the linker connecting them. Common strategies include electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), nucleophilic aromatic substitution, and functional group interconversions mdpi.commdpi.comfrontiersin.org.

For example, if modifications on the phenolic hydroxyl groups or the carboxylic acid moiety are desired, standard reactions like esterification, etherification, or amidation could be employed. Introduction of halogen atoms, nitro groups, alkyl chains, or other functional handles at specific ring positions might require regioselective reactions guided by the electronic and steric properties of the this compound core mdpi.comresearchgate.net. Protecting group strategies would likely be necessary to selectively modify one part of the molecule while preserving reactivity elsewhere.

Isosteric and Bioisosteric Replacements in this compound Analogues

For this compound, potential bioisosteric replacements could involve substituting the carboxylic acid group with isosteres like a tetrazole or a sulfonyl group drughunter.com. The phenolic hydroxyl groups might be replaced with other hydrogen bond donors or acceptors, or even masked as prodrugs slideshare.net. The aromatic rings themselves could be replaced with other ring systems, such as heteroaromatic rings, to alter electronic distribution and interactions with a target drughunter.com. These replacements can influence properties like acidity, lipophilicity, metabolic stability, and interactions with binding sites, potentially leading to improved potency, selectivity, or pharmacokinetic profiles cambridgemedchemconsulting.comspirochem.com.

Advanced Characterization of this compound Derivatives

Synthesized this compound derivatives must be thoroughly characterized to confirm their structure, purity, and relevant physicochemical properties before biological evaluation. Advanced analytical techniques are essential for this purpose.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) are crucial for confirming the structure and connectivity of atoms in the synthesized analogues. Mass Spectrometry (MS), including high-resolution MS, provides accurate molecular weight information and helps confirm the elemental composition nih.gov. Infrared (IR) spectroscopy can be used to identify key functional groups.

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the synthesized compounds and for separating mixtures of isomers if formed during synthesis nih.gov. Chiral chromatography would be necessary if the synthesis introduces chiral centers. Determination of physicochemical properties such as melting point, solubility in various solvents, and lipophilicity (e.g., log P or log D) are also important for understanding how the structural modifications have impacted these characteristics nih.gov.

In addition to structural characterization, solid-state analysis techniques like X-ray crystallography can provide detailed three-dimensional structural information, which is invaluable for rational design efforts and understanding molecular interactions.

Spectroscopic Fingerprinting of Analogues

Spectroscopic methods are indispensable tools for the structural elucidation and confirmation of synthesized this compound analogues. These techniques provide unique "fingerprints" that allow for the identification and characterization of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for determining the detailed structure and connectivity of atoms within a molecule lehigh.edusolubilityofthings.comcreative-biostructure.com. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can confirm the presence and position of different functional groups and hydrogen/carbon atoms in the this compound analogues. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into the correlations between nuclei, aiding in the unambiguous assignment of signals and confirmation of the molecular framework. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups lehigh.edusolubilityofthings.comcreative-biostructure.com. By examining the absorption bands in the IR spectrum, the presence of key functional groups in this compound analogues, such as hydroxyl (O-H), carbonyl (C=O) from the carboxylic acid, aromatic C=C stretches, and C-O stretches, can be confirmed. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to obtain information about their fragmentation patterns lehigh.edusolubilityofthings.com. Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be coupled with high-resolution mass analyzers (e.g., HRMS) to determine the exact mass of the molecular ion, confirming the molecular formula of the analogue. Analysis of fragmentation ions can provide structural clues. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds containing chromophores, such as the aromatic rings present in this compound and its analogues lehigh.edusolubilityofthings.comcreative-biostructure.com. The UV-Vis spectrum provides information about the electronic transitions within the molecule and can be used to confirm the presence of the conjugated systems. It is also frequently used in conjunction with HPLC for detection and peak purity assessment. researchgate.net

Illustrative Spectroscopic Data (Hypothetical Example for an this compound Analogue):

While specific data for this compound analogues is not available from the search results, the following table illustrates the types of data that would be obtained from spectroscopic analysis for a hypothetical analogue with a modification on the naphthalene (B1677914) ring.

| Technique | Information Provided | Expected Observations for an this compound Analogue (Illustrative) |

| ¹H NMR | Number and type of hydrogen atoms, their environment and connectivity | Signals in aromatic region (δ 6-9 ppm), signals for methylene (B1212753) bridge (δ 3-5 ppm), hydroxyl protons (variable δ), potentially signals for new substituents. |

| ¹³C NMR | Number and type of carbon atoms and their environment | Signals for aromatic carbons (δ 100-160 ppm), carboxylic acid carbon (δ ~170-180 ppm), methylene carbon (δ ~30-40 ppm), potentially signals for new substituents. |

| IR | Presence of functional groups | Absorption bands around 3200-3600 cm⁻¹ (O-H stretch), 1680-1720 cm⁻¹ (C=O stretch), 1450-1600 cm⁻¹ (aromatic C=C). |

| MS (HRMS) | Molecular weight and formula | Accurate mass measurement corresponding to the calculated molecular formula of the analogue. |

| UV-Vis | Electronic transitions, presence of chromophores | Absorption maxima (λmax) in the UV region, characteristic of the conjugated aromatic systems. |

Purity Assessment and Stereochemical Analysis

Ensuring the purity of synthesized this compound analogues is critical for accurate SAR studies and any subsequent biological evaluation. Various chromatographic techniques are employed for this purpose. Stereochemical analysis is necessary if the analogues contain or introduce chiral centers, as different stereoisomers can exhibit vastly different biological activities.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of organic compounds openaccessjournals.comresearchgate.nettricliniclabs.com. By separating components based on their differential interactions with a stationary phase, HPLC can identify and quantify impurities present in a sample. Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be used to achieve optimal separation. UV-Vis detection is common, and diode array detectors (DAD) allow for the acquisition of UV spectra across a peak, which can be used for peak purity analysis to detect co-eluting impurities chromatographyonline.comchromatographyonline.com.

Gas Chromatography (GC): GC is suitable for the analysis of volatile or semi-volatile this compound analogues or their derivatives openaccessjournals.com. Similar to HPLC, GC separates components based on their interaction with a stationary phase, allowing for the determination of purity. It is often coupled with MS detection (GC-MS) for identification of separated components.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique often used for initial purity checks and for monitoring the progress of synthesis reactions openaccessjournals.comresearchgate.nettricliniclabs.com. While less quantitative than HPLC or GC, it can quickly indicate the presence of multiple components in a sample.

Stereochemical Analysis:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): If this compound analogues are chiral, chiral HPLC is essential for separating and quantifying individual enantiomers or diastereomers researchgate.netnih.govuma.es. Chiral stationary phases are specifically designed to interact differently with stereoisomers, allowing for their separation. Chiral HPLC is a powerful tool for determining enantiomeric excess (ee) or diastereomeric excess (de). nih.govuma.es

Optical Rotation: Chiral compounds rotate plane-polarized light. Measurement of optical rotation and specific rotation ([α]D) can provide information about the enantiomeric composition of a sample, although it requires the pure enantiomers for comparison or theoretical calculations uma.esnsf.govhilarispublisher.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample researchgate.netnih.govuma.esnsf.gov. CD spectra can be used to determine the absolute configuration of chiral centers and to assess enantiomeric purity, particularly when coupled with techniques like chiral HPLC nih.govnsf.gov.

NMR with Chiral Shift Reagents or Chiral Solvating Agents: In some cases, the addition of a chiral shift reagent or solvating agent to the NMR sample of a chiral compound can induce differential chemical shifts for the signals of enantiomers, allowing for the determination of enantiomeric ratio by integration of the separated signals nsf.govdcu.ie.

Illustrative Purity and Stereochemical Analysis Data (Hypothetical Example):

The following table illustrates the types of data obtained from purity and stereochemical analysis.

| Technique | Purpose | Expected Observations for an this compound Analogue (Illustrative) |

| HPLC | Purity assessment | A main peak with minimal or no integration of other peaks, indicating high purity. |

| Chiral HPLC | Enantiomeric/Diastereomeric purity | Separation of stereoisomers into distinct peaks; integration of peaks to determine ratio (e.g., ee or de). |

| Optical Rotation | Enantiomeric composition | A measured specific rotation value; comparison to known values for pure enantiomers if available. hilarispublisher.com |

| CD Spectroscopy | Absolute configuration, purity | A characteristic CD spectrum with Cotton effects at specific wavelengths; signal intensity related to enantiomeric purity. nsf.gov |

Due to the limited availability of specific research data on the environmental disposition and biotransformation of the chemical compound this compound in the accessible sources, it is not possible to generate a comprehensive article strictly adhering to the provided outline. The search results provided general information on degradation pathways and microbial transformations of various compounds but lacked detailed, specific studies focused solely on this compound.

The PubChem Compound ID (CID) for this compound is 173750. nih.gov

Without specific studies detailing this compound's behavior under varied pH conditions, its reactions to light in different phases, its transformation in soil and aquatic systems, or the identification of microorganisms and enzymes involved in its degradation, a scientifically accurate and detailed article based on the requested outline cannot be produced.

Environmental Disposition and Biotransformation Studies of Epicarin

Adsorption and Desorption Behavior of Epicarin in Environmental Compartments

The adsorption and desorption behavior of a chemical compound in environmental compartments such as soil and sediment significantly influences its mobility, bioavailability, and potential for transport. These processes are primarily governed by the compound's physicochemical properties and the characteristics of the environmental matrix.

Sorption to Soil and Sediment Components

Sorption refers to the process by which a substance partitions from the aqueous phase to a solid phase. In soil and sediment, this solid phase comprises various components, including mineral particles (such as clay minerals), organic matter, and metal oxides. The extent of sorption is often quantified using distribution coefficients (Kd) or organic carbon-normalized distribution coefficients (Koc) chemsafetypro.comskb.com. A higher Koc value generally indicates stronger adsorption to organic carbon in soil and sediment chemsafetypro.com.

Factors influencing sorption include the chemical structure and polarity of the compound, its ionization state (which is dependent on pH), and the properties of the soil or sediment, such as organic carbon content, clay content, surface area, and pH chemsafetypro.comskb.comnih.gov. Organic matter is a primary driver of sorption for many organic chemicals due to hydrophobic interactions and partitioning into the organic phase chemsafetypro.comnih.gov. Clay minerals can also contribute significantly to sorption through cation exchange and surface adsorption skb.comnih.gov.

While the general principles of sorption are well-understood and applied to various organic chemicals, specific studies detailing the Kd or Koc values for this compound in different soil and sediment types were not found in the consulted literature. Therefore, the precise extent to which this compound sorbs to these environmental components remains to be empirically determined.

Mobility and Leaching Potential in Terrestrial Systems

The mobility of a compound in terrestrial systems, particularly its potential for leaching through the soil profile to groundwater, is inversely related to its sorption behavior. Compounds that strongly adsorb to soil components tend to be less mobile, while weakly adsorbing or highly water-soluble compounds have a higher leaching potential jircas.go.jpresearchgate.net. The soil-water partition coefficient (Koc) is a key parameter used to assess the mobility and leaching potential of organic chemicals chemsafetypro.comresearchgate.net. Compounds with low Koc values are considered more mobile and have a greater potential to leach into groundwater researchgate.net.

Leaching is also influenced by hydrological factors, such as rainfall intensity, soil moisture content, and groundwater depth, as well as soil properties like texture and permeability jircas.go.jp. The movement of a chemical through soil can be viewed as a competition between degradation processes and transport processes like leaching jircas.go.jp.

Without specific sorption data (Kd or Koc) for this compound, a definitive assessment of its mobility and leaching potential in terrestrial systems cannot be made based on the available information. General knowledge of its chemical structure (2-hydroxy-5-[(2-hydroxynaphthalen-1-yl)methyl]benzoic acid nih.gov) suggests it contains polar functional groups (hydroxyl and carboxylic acid), which could influence its interaction with soil and water, but the net effect on mobility would depend on the specific environmental conditions and the compound's ionization behavior.

Mass Balance and Fate Modeling of this compound in Simulated Environmental Systems

Environmental fate modeling is a crucial tool for predicting the distribution, transformation, and persistence of chemical compounds in various environmental compartments (e.g., soil, water, air, sediment) mdpi.comeuropa.eunoaa.govfao.orgepa.gov. These models integrate information on a chemical's physicochemical properties, degradation rates, and transport processes within a defined environmental system to estimate its concentrations over time and space.

Development of Predictive Models for Environmental Distribution

Predictive environmental models range in complexity from simple screening-level tools to sophisticated process-based models that simulate detailed environmental processes mdpi.comeuropa.eunoaa.govfao.orgepa.govresearchgate.net. The development of these models requires input parameters such as water solubility, vapor pressure, Henry's Law constant, degradation half-lives in different media (soil, water, sediment), and sorption coefficients (Kd, Koc) fao.orgepa.govecfr.gov. These parameters are often determined through laboratory studies conducted under controlled conditions ecfr.govorst.edu.

Models can simulate various environmental processes, including advection (transport with flowing water or air), dispersion (mixing), diffusion (movement down a concentration gradient), volatilization (transfer to the atmosphere), hydrolysis (chemical breakdown by water), photolysis (breakdown by light), and biodegradation (breakdown by microorganisms) fao.org. By integrating these processes, models can estimate the mass balance of a chemical within a system and predict its environmental concentrations.

Experimental Validation of Environmental Fate Models

Experimental validation is an essential step in confirming the accuracy and reliability of environmental fate models epa.gov. This typically involves comparing model predictions with data obtained from laboratory or field studies conducted in simulated or real-world environmental systems ecfr.gov. Laboratory studies, such as those investigating aerobic and anaerobic degradation in soil and water-sediment systems (e.g., OECD 307, 308) and soil leaching (e.g., OECD 312), provide data on transformation rates and mobility under controlled conditions epa.govecfr.gov. Field studies, such as terrestrial field dissipation studies, provide data under more realistic environmental scenarios nih.gov.

Validation helps to assess whether the model accurately represents the key processes influencing the chemical's fate and to identify areas where model predictions may deviate from observed data. This iterative process of modeling and experimental validation refines the understanding of a chemical's environmental behavior.

Future Research Directions and Emerging Methodologies in Epicarin Chemical Biology

Integration of Artificial Intelligence and Machine Learning in Epicarin Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is transforming chemical research by enabling sophisticated data analysis, prediction, and automation researchgate.netarxiv.orgshelf.io. Integrating these technologies into this compound research could significantly accelerate discovery and understanding.

Predictive Analytics for Synthetic Route Design

Designing efficient and novel synthetic routes for complex organic molecules like this compound and its potential derivatives is a challenging task. Predictive analytics, powered by AI and ML algorithms trained on vast datasets of chemical reactions and synthetic strategies, can forecast reaction outcomes, identify optimal reagents and conditions, and propose entirely new synthesis pathways researchgate.netshelf.iopecan.aibarc.com. For this compound, predictive analytics could aid in:

Identifying more efficient or environmentally friendly synthetic routes compared to traditional methods.

Designing synthetic strategies for novel this compound derivatives with tailored properties.

Predicting potential byproducts and optimizing reaction conditions to maximize yield and purity.

While specific data for this compound synthesis using predictive analytics is not available, the general approach involves training models on existing reaction data to predict outcomes for new molecular targets. A hypothetical application could involve inputting the this compound structure into a predictive synthesis platform, which would then suggest possible starting materials, reaction sequences, and conditions, along with predicted yields and selectivities.

Machine Learning for Spectroscopic Data Interpretation and Compound Identification

Spectroscopic techniques (such as NMR, MS, IR, UV-Vis) are crucial for characterizing chemical compounds. Interpreting complex spectroscopic data, especially for new or slightly modified structures, can be time-consuming. ML algorithms, particularly deep learning models like convolutional neural networks (CNNs), have shown significant promise in analyzing and interpreting spectroscopic data arxiv.orgspectroscopyonline.comugr.esnih.govubc.ca.

For this compound research, ML could be applied to:

Automate the interpretation of complex NMR spectra of this compound and its derivatives, aiding in structure elucidation.

Identify and classify this compound and related compounds in complex mixtures using techniques like mass spectrometry or chromatographic data coupled with ML analysis.

Predict spectroscopic properties of theoretical this compound derivatives, guiding experimental design and compound identification.

ML models can be trained on large databases of known compounds and their corresponding spectra to learn patterns and correlations spectroscopyonline.comubc.ca. Applying this to this compound would involve acquiring high-resolution spectroscopic data for this compound and its synthesized derivatives and using this data to train or validate ML models for automated analysis and identification. This could be particularly valuable when analyzing samples from complex biological extracts or reaction mixtures.

Advanced Materials Science Applications of this compound Derivatives

The structural features of this compound, including its aromatic rings and hydroxyl groups, suggest potential for incorporation into or modification for advanced materials applications. The development of functional materials often involves utilizing the unique properties of organic molecules and their derivatives rsc.orgmdpi.comaps.orgresearchgate.netnih.gov.

Exploration of this compound in Functional Materials Development

Functional materials are designed to possess specific properties that respond to external stimuli or perform a particular function. The salicylic (B10762653) acid and naphthyl moieties in this compound could potentially contribute to various functionalities, such as optical, electronic, or sensing properties. ontosight.aimdpi.com

Potential areas for exploring this compound in functional materials include:

Developing this compound-based polymers or composites with tailored mechanical or thermal properties.

Investigating the use of this compound derivatives in organic electronic materials due to their conjugated systems.

Exploring the potential of this compound as a component in sensor materials, possibly leveraging its phenolic hydroxyl groups for binding or detection.

Research in this area would involve synthesizing this compound derivatives with specific modifications designed to enhance desired material properties, followed by characterizing these materials using techniques relevant to their intended application.

Surface Chemistry and Interfacial Phenomena Studies

The behavior of molecules at surfaces and interfaces is critical in many applications, including coatings, adhesion, and heterogeneous catalysis sips.org.inpharmdbm.comkuleuven.beethz.chyoutube.com. Understanding and controlling the surface chemistry of this compound and its interaction with different substrates is a potential research avenue.

Studies could focus on:

Investigating the adsorption of this compound onto various solid surfaces and characterizing the resulting interfacial layers.

Modifying surfaces with this compound derivatives to alter properties such as wettability, adhesion, or biocompatibility.

Exploring the role of this compound in interfacial phenomena relevant to formulations or material interfaces.

Techniques such as contact angle measurements, atomic force microscopy (AFM), and surface spectroscopy (e.g., XPS) would be valuable in these studies to understand how this compound interacts at interfaces sips.org.inyoutube.com.

Cross-Disciplinary Research Synergies with this compound Chemistry

Addressing complex scientific challenges often requires the integration of knowledge and techniques from multiple disciplines epicur.educationuit.nofrontiersin.orgresearchgate.netjocdr.com. Future research on this compound could benefit significantly from cross-disciplinary collaborations.

Potential synergies include:

Collaboration with biologists and pharmacologists to fully elucidate the potential biological activities of this compound and its derivatives and understand their mechanisms of action ontosight.ai.

Partnering with materials scientists and engineers to develop this compound-based functional materials or coatings for specific applications.

Engaging with computational scientists and AI experts to apply advanced modeling and machine learning techniques to this compound research, from synthesis prediction to property forecasting researchgate.netarxiv.org.

Collaborating with environmental scientists to assess the environmental fate and potential impact of this compound and its derivatives.

These cross-disciplinary efforts can lead to a more comprehensive understanding of this compound's properties and potential applications, bridging the gap between fundamental chemistry and applied science.

Convergence of Synthetic Chemistry with Biophysical Techniques

The application of combined synthetic chemistry and biophysical techniques holds significant promise for a deeper understanding of how small molecules like this compound interact with biological systems at a molecular level. Synthetic chemistry allows for the creation of this compound itself, as well as the design and synthesis of analogs with subtle structural modifications. These modifications can be strategically introduced to probe structure-activity relationships and enhance specific properties.

Biophysical techniques, such as various spectroscopic methods (e.g., fluorescence spectroscopy, NMR spectroscopy), calorimetry (e.g., isothermal titration calorimetry), and other methods like surface plasmon resonance (SPR) or dynamic light scattering (DLS), are invaluable for characterizing molecular interactions chemrxiv.orgnih.govutoronto.cadiva-portal.orgjcbose.ac.inelifesciences.orgsemanticscholar.orgescholarship.orgnih.govnih.govreactionbiology.com. Applied to this compound and its synthetic analogs, these methods could provide quantitative data on binding affinities to target proteins or other biomolecules, analyze conformational changes upon binding, and investigate the kinetics of these interactions. For instance, fluorescence-based assays could be developed to monitor this compound's localization within cells or its interaction with specific cellular components. NMR spectroscopy could offer high-resolution structural details of this compound-biomolecule complexes.

Future research could converge these disciplines by synthesizing labeled this compound molecules (e.g., with fluorescent tags or isotopic labels) to enable detailed biophysical tracking and analysis within complex biological environments. This integrated approach is crucial for elucidating the precise molecular targets of this compound and understanding its mechanism of action at a fundamental level. While the general utility of converging synthetic chemistry and biophysics is well-established in chemical biology, specific studies applying this convergence directly to this compound were not found in the reviewed literature nih.govsemanticscholar.orgescholarship.orgnih.govnih.govcam.ac.uknih.govrsc.org.

Systems Chemistry Approaches to this compound-Related Networks

Systems chemistry focuses on understanding the behavior of complex networks of interacting molecules, moving beyond the study of individual components to explore emergent properties wikipedia.orguni-heidelberg.decorenet-horizon.euunistra.frrsc.org. Applying systems chemistry approaches to this compound research would involve investigating how this compound interacts within broader molecular networks in biological systems.

This could entail studying how this compound influences or is influenced by metabolic pathways, signaling cascades, or other chemical reaction networks within a cell or organism. Techniques in systems chemistry often involve creating simplified or artificial molecular systems that mimic aspects of biological complexity to understand the principles governing their behavior corenet-horizon.eursc.org. For this compound, this might involve constructing in vitro reaction networks containing enzymes or receptors that are hypothesized to interact with this compound and observing the resulting system dynamics.

Q & A

Q. How should researchers design experiments to investigate the physicochemical properties of Epicarin?

A robust experimental design begins with defining measurable outcomes (e.g., solubility, stability, reactivity) and selecting validated analytical methods (e.g., HPLC, NMR). Include controls to account for environmental variables (e.g., temperature, pH) and replicate experiments to ensure statistical validity. Detailed protocols must align with reproducibility standards, such as documenting reagent sources and calibration procedures . For novel methods, provide step-by-step syntheses and characterization data (e.g., spectral peaks, retention times) in supplementary materials .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

Use academic databases (e.g., PubMed, Web of Science) with keywords like "this compound AND synthesis" or "this compound AND pharmacokinetics." Filter results to peer-reviewed journals and prioritize recent studies (post-2020) to avoid outdated methodologies. Cross-reference citations in review articles to identify foundational papers. Avoid non-peer-reviewed platforms (e.g., ) and prioritize journals with high impact factors in medicinal chemistry .

Q. How can researchers validate the purity of synthesized this compound compounds?

Employ orthogonal analytical techniques:

- Chromatography : HPLC or GC with standardized reference materials.

- Spectroscopy : Compare NMR/IR spectra to published data or computational simulations.

- Elemental Analysis : Confirm molecular composition via CHNS analysis.

Document deviations (e.g., unexpected peaks) and investigate their origins (e.g., side reactions, contamination) .

Advanced Research Questions

Q. How should contradictory data on this compound’s biological activity be resolved?

Adopt a multi-step approach:

Re-examine Methodologies : Compare experimental conditions (e.g., cell lines, dosage ranges) across studies. Inconsistencies in assay protocols (e.g., incubation time, solvent choice) often explain discrepancies .

Meta-Analysis : Pool data from independent studies using statistical tools (e.g., random-effects models) to identify trends obscured by small sample sizes .

Collaborative Verification : Partner with labs using alternative methods (e.g., in vivo vs. in vitro) to cross-validate findings .

Q. What frameworks ensure reproducibility in this compound synthesis across laboratories?

- Standardized Protocols : Publish step-by-step procedures with exact reagent grades (e.g., "≥99% purity") and equipment specifications (e.g., "N₂ atmosphere").

- Data Transparency : Share raw spectral data and chromatograms in open-access repositories (e.g., Zenodo) .

- Interlab Studies : Coordinate multi-institutional trials to identify protocol-dependent variability (e.g., stirring rate affecting yield) .

Q. How can researchers address gaps in mechanistic studies of this compound’s pharmacological effects?

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to map pathways influenced by this compound. Use bioinformatics tools (e.g., STRING, KEGG) to predict protein interactions .